4-pyrrolidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Prediction of Biological Activity : Compounds similar to 4-pyrrolidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been synthesized, and their biological activities predicted using a PASS (Prediction of Activity Spectra for Substances) prediction model. This research provides insights into the synthetic routes and potential biological applications of such compounds (Kharchenko et al., 2008).
Antibacterial and Antitubercular Activities
- Potential Antibacterial and Antitubercular Agents : Research has been conducted on 4-pyrrol-1-yl benzoic acid hydrazide analogs and their derived oxadiazoles, triazoles, and pyrroles. These compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria and show promising antitubercular activity, suggesting their potential application in treating bacterial infections and tuberculosis (Joshi et al., 2008).
Antimicrobial Properties
- Antimicrobial Study of N-Substituted Derivatives : N-substituted derivatives of compounds similar to the target molecule have been studied for their antimicrobial properties. These compounds demonstrate moderate to significant activity against various bacterial strains, highlighting their potential in antimicrobial applications (Khalid et al., 2016).
Enzyme Inhibition Properties
- Enzyme Inhibition and Docking Study : Derivatives of 1,3,4-oxadiazoles, a core structure in the target compound, have been evaluated for their inhibition properties against acetyl- and butyrylcholinesterase enzymes. This research is significant for understanding the potential therapeutic applications of these compounds in treating dementias and other related disorders (Pflégr et al., 2022).
Kinase Inhibition for Cancer Therapy
- Kinase Inhibition for Cancer Therapy : Studies have been conducted on benzamide derivatives containing substituted heteroaryl rings, such as oxadiazoles, for their RET kinase inhibition properties. These compounds, structurally related to the target molecule, show promise in inhibiting cancer cell proliferation, indicating potential applications in cancer therapy (Han et al., 2016).
Polymer Synthesis
- Polymer Synthesis with 1,3,4-oxadiazole Moieties : The synthesis of novel aromatic polyamides containing 1,3,4-oxadiazole moieties, a key component in the target compound, has been explored. These polymers exhibit high molecular weights and solubility in common solvents, suggesting applications in material science (Mansoori et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O7S/c1-4-33-20-15-18(16-21(34-5-2)22(20)35-6-3)24-27-28-25(36-24)26-23(30)17-9-11-19(12-10-17)37(31,32)29-13-7-8-14-29/h9-12,15-16H,4-8,13-14H2,1-3H3,(H,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMUNWYTIVQWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.